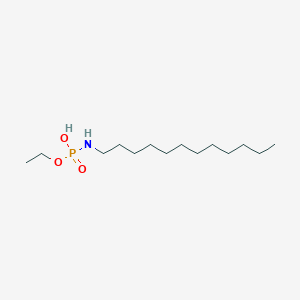
Ethyl laurylphosphoramidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl laurylphosphoramidate is an organophosphorus compound characterized by the presence of a single covalent bond between the tetracoordinate phosphorus (V) atom and the nitrogen (III) atom. This compound is part of the broader class of phosphoramidates, which are known for their stable phosphoryl bond (P=O) and their significant roles in various biological and industrial processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl laurylphosphoramidate can be achieved through several methods, including:
Salt Elimination: This method involves the reaction of a phosphoramidate precursor with a suitable base to eliminate a salt byproduct.
Oxidative Cross-Coupling: This method uses iodine-mediated oxidative cross-coupling to form the P-N bond, eliminating the need for toxic halogenating agents.
Azide Reduction: This involves the reduction of azides to form the desired phosphoramidate.
Hydrophosphinylation: This method involves the addition of a phosphine to an unsaturated substrate.
Phosphoramidate-Aldehyde-Dienophile (PAD) Reaction: This method involves the reaction of a phosphoramidate with an aldehyde and a dienophile.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the oxidative cross-coupling method due to its efficiency and the use of inexpensive oxidants without additives .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl laurylphosphoramidate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction may yield phosphine derivatives .
Aplicaciones Científicas De Investigación
Ethyl laurylphosphoramidate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Plays a role in the synthesis of biologically active molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of ethyl laurylphosphoramidate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by forming stable phosphoryl bonds with target molecules, thereby altering their structure and function. This interaction can affect various biological processes, including enzyme activity, energy transfer, and genetic material synthesis .
Comparación Con Compuestos Similares
Ethyl laurylphosphoramidate can be compared with other similar compounds, such as:
Nucleoside Phosphoramidites: These compounds are used in the synthesis of oligonucleotides and have similar P-N bonds.
Phosphoarginine and Phosphocreatine: These are biologically active molecules with similar phosphoryl bonds.
Uniqueness: this compound is unique due to its specific structure and the presence of the lauryl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in industrial and biological contexts .
Propiedades
Número CAS |
7408-27-7 |
|---|---|
Fórmula molecular |
C14H32NO3P |
Peso molecular |
293.38 g/mol |
Nombre IUPAC |
N-dodecyl-ethoxyphosphonamidic acid |
InChI |
InChI=1S/C14H32NO3P/c1-3-5-6-7-8-9-10-11-12-13-14-15-19(16,17)18-4-2/h3-14H2,1-2H3,(H2,15,16,17) |
Clave InChI |
LRDSXKIWPDZNIW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCNP(=O)(O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


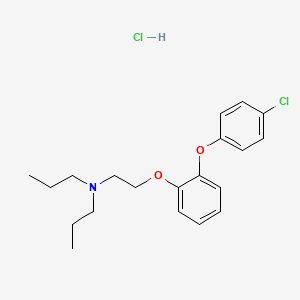
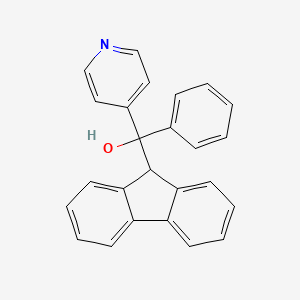
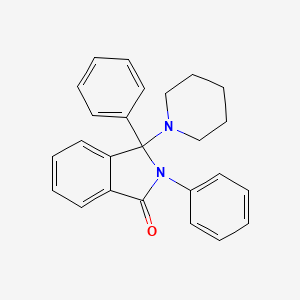

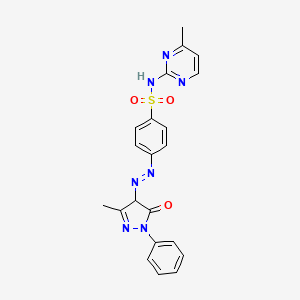

![[2-(Hydroxymethyl)-4-[1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino]ethyl]phenyl] 1-hydroxynaphthalene-2-carboxylate](/img/structure/B12803798.png)
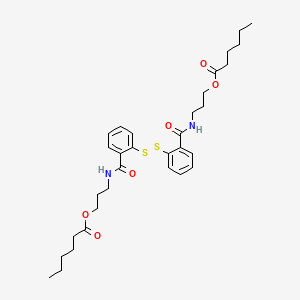

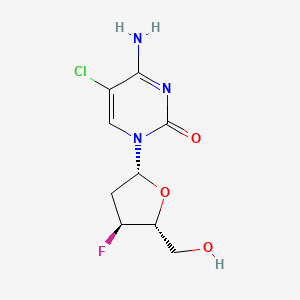
![7-chloro-N-[3-(2-nitroimidazol-1-yl)propyl]quinolin-4-amine](/img/structure/B12803823.png)

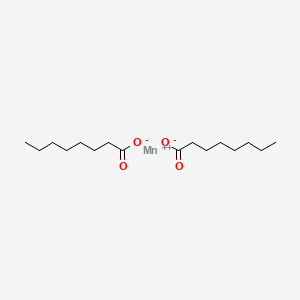
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1S,2R,4aS,6aR,6aS,6bR,8aS,12aS,14bS)-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B12803855.png)
